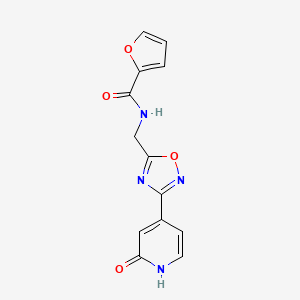![molecular formula C11H12ClF2NO3 B2936403 2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide CAS No. 832127-42-1](/img/structure/B2936403.png)
2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide, also known as DFEAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have potential therapeutic applications.
Applications De Recherche Scientifique
Herbicide Action and Metabolism
Comparative Metabolism in Liver Microsomes : The metabolism of chloroacetamide herbicides, including compounds structurally similar to the specified chemical, has been studied in both human and rat liver microsomes. These studies suggest a complex metabolic activation pathway that could lead to carcinogenic products, highlighting the importance of understanding the metabolic fate of such compounds (Coleman et al., 2000).
Herbicide Radiosynthesis for Metabolism Studies : Research into the radiosynthesis of chloroacetanilide herbicides provides essential tools for studying the metabolism and mode of action of these compounds, indicating a methodological approach to investigate similar chemicals' environmental and biological behaviors (Latli & Casida, 1995).
Chemical Properties and Synthesis
- Precursors of Difluoroazetidinones : Research on difluoro(trimethylsilyl)acetamides, derived from chlorodifluoroacetamides, as precursors to 3,3-difluoroazetidinones opens up new synthetic pathways for creating novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Bordeau et al., 2006).
Biodegradation and Environmental Fate
- Biodegradation by Rhodococcus sp. : The N-deethoxymethylation of acetochlor by Rhodococcus sp. strain T3-1, involving a cytochrome P450 system, demonstrates a microbial pathway for the degradation of chloroacetamide herbicides. This research provides insight into potential bioremediation strategies for environmental pollutants (Wang et al., 2015).
Analytical and Environmental Chemistry
- Hydrologic System Presence in the Midwestern United States : A study conducted on the occurrence of acetochlor, a compound related to the chemical of interest, in the hydrologic system of the Midwestern United States offers valuable data on the environmental distribution and fate of similar herbicides following their application (Kolpin et al., 1996).
Propriétés
IUPAC Name |
2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO3/c1-2-17-9-5-7(15-10(16)6-12)3-4-8(9)18-11(13)14/h3-5,11H,2,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJXQUPWMFXAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-methylbenzonitrile](/img/structure/B2936323.png)

![(E)-methyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2936325.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2936326.png)
![5-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzenesulfonamide](/img/structure/B2936327.png)
![3-(1-(2-ethoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936328.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2936329.png)
![5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2936330.png)
![4-chloro-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2936333.png)
![Methyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2936334.png)

![N1-(2-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2936340.png)
![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2936343.png)